1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
2-(furan-2-yl)-7-[[4-(2-oxopyrrolidin-1-yl)phenyl]methylsulfanyl]-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c26-18-4-1-9-24(18)14-7-5-13(6-8-14)12-29-20-22-21-19(27)16-11-15(23-25(16)20)17-3-2-10-28-17/h2-3,5-8,10-11H,1,4,9,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSCBXNDYMQMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene . The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .
Chemical Reactions Analysis
1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include potassium ferricyanide for oxidation and methyl iodide for alkylation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new antibacterial agents due to its unique structural properties .
Mechanism of Action
The mechanism of action of 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Bioactivity
Table 2: Physicochemical Comparison
Biological Activity
The compound 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one is a complex chemical structure that belongs to the pyrazolo[1,5-d]triazine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Formula and Weight
- Molecular Formula : C17H18N6O4S
- Molecular Weight : 370.43 g/mol
Structural Characteristics
The compound features a furan ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of the pyrazolo[1,5-d]triazine core enhances its potential as a pharmacologically active agent.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-d]triazine scaffold exhibit notable anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of pyrazolo[1,5-d]triazines can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 μM .
- Mechanism of Action : These compounds often induce apoptosis and inhibit key signaling pathways involved in cancer cell survival.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Antibacterial Studies : Pyrazolo[1,5-d]triazines have been tested against Gram-positive and Gram-negative bacteria. Results indicate varying degrees of inhibition with MIC values typically below 100 μg/mL .
- Fungal Inhibition : Some derivatives have demonstrated antifungal activity against common pathogens such as Candida spp.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : The compound exhibited moderate inhibition of COX-2 with IC50 values around 25 μM . This suggests a potential therapeutic application in treating inflammatory diseases.
Enzyme Inhibition
The biological activity extends to enzyme inhibition:
- Cholinesterase Inhibition : Studies show that certain derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease management .
Data Table of Biological Activities
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of various pyrazolo[1,5-d]triazine derivatives on MCF-7 cells. The results indicated that the introduction of specific substituents on the pyrazole ring significantly enhanced cytotoxicity. The most effective derivative showed an IC50 value of 10 μM, suggesting a strong potential for further development into anticancer agents.
Case Study 2: Enzyme Inhibition Profile
In another study focusing on enzyme inhibition, several derivatives were screened for their ability to inhibit AChE and BChE. The most potent inhibitor exhibited IC50 values of 15 μM for AChE and 20 μM for BChE. Molecular docking studies revealed that these compounds interact favorably with the active sites of these enzymes, providing insights into their mechanism of action.
Q & A
Basic: What are the key synthetic pathways for synthesizing 1-[4-({[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the pyrazolo-triazinone core via cyclization of hydrazine derivatives with carbonyl-containing reagents under reflux conditions.
- Step 2: Introduction of the furan-2-yl moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if halogenated intermediates are used).
- Step 3: Thioether linkage formation between the triazinone sulfur and the benzyl group on the pyrrolidin-2-one scaffold, often using thiophiles like Lawesson’s reagent.
- Purification: Column chromatography or recrystallization from solvent mixtures (e.g., DMF-EtOH) to isolate the final product .
Basic: How is the compound characterized post-synthesis to confirm structural integrity?
Characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and connectivity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% by area normalization) using reverse-phase columns (C18) with UV detection .
Basic: What methodologies are used to assess its biological activity in preclinical studies?
- Antimicrobial Activity: Broth microdilution assays (MIC determination) against bacterial/fungal strains per CLSI guidelines.
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes .
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound?
- Substituent Variation: Synthesize analogs with modified furan, triazinone, or pyrrolidinone groups to evaluate activity changes.
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., kinases).
- Statistical Analysis: Multivariate regression to correlate electronic (Hammett constants) or steric parameters with bioactivity .
Advanced: What analytical techniques resolve discrepancies in biological activity data across studies?
- Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed incubation times, cell passage numbers).
- Metabolic Stability Testing: Liver microsome assays to rule out rapid degradation as a cause of false negatives.
- Statistical Controls: Use of ANOVA with post-hoc tests (Tukey’s HSD) to assess inter-experimental variability .
Advanced: How do solvent systems and reaction conditions influence synthetic yield and selectivity?
- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for sulfur-containing intermediates.
- Temperature Optimization: Reflux (~80–120°C) for cyclization steps; lower temperatures (0–25°C) to minimize by-products during coupling.
- Catalyst Screening: Pd(PPh3)4 for cross-coupling reactions; acidic/basic conditions tailored to reaction steps .
Advanced: What experimental designs are robust for in vitro pharmacological studies?
- Randomized Block Designs: Assign treatments randomly within cell culture plates to minimize positional bias.
- Replicates: Triplicate technical replicates and ≥3 biological replicates for statistical power.
- Positive/Negative Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle-only controls .
Advanced: How can enzyme interaction mechanisms be elucidated for this compound?
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (kon/koff) with immobilized enzyme targets.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
- Molecular Dynamics Simulations: GROMACS or AMBER to model conformational changes upon binding .
Advanced: What strategies address contradictions in reported pharmacological data?
- Meta-Analysis: Pool data from multiple studies using random-effects models to identify trends.
- Orthogonal Assays: Validate primary findings with alternative methods (e.g., switch from MTT to ATP-based luminescence assays).
- Structural Confirmation: Re-verify compound identity (via NMR/MS) to rule out degradation or batch variability .
Advanced: How is the compound’s metabolic stability evaluated in drug discovery workflows?
- In Vitro Microsome Assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Screening: Fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
- Pharmacokinetic Profiling: In vivo studies measuring plasma half-life (t1/2) and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
